molecular formula C11H17N3O B6497415 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine CAS No. 1248145-69-8

4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine

Cat. No. B6497415
CAS RN: 1248145-69-8
M. Wt: 207.27 g/mol
InChI Key: ZOAJVSOLIRALTH-UHFFFAOYSA-N
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Description

“4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine has a wide range of applications in scientific research. It has been used as a model compound to study the mechanisms of nucleic acid-protein interactions, as well as the mechanisms of enzymatic reactions. It has also been used to study the structure and function of enzymes, and has been used in the development of new drugs and agrochemicals. Additionally, this compound has been used to study the effects of drug-drug interactions and to develop new strategies for drug delivery.

Mechanism of Action

The mechanism of action of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine is not fully understood. However, it is believed to interact with the enzyme systems in the body and modulate the activity of the enzymes. This interaction is believed to be mediated by hydrogen bonding and hydrophobic interactions between the this compound molecule and the enzyme. Additionally, this compound may also interact with other molecules in the body, such as DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and thymidylate synthase. Additionally, this compound has been shown to bind to DNA and inhibit DNA replication. It has also been shown to modulate the activity of certain proteins and to be involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to handle and to incorporate into various experimental setups. Additionally, this compound is a relatively stable compound, with a long shelf life. However, it is important to note that this compound is a relatively expensive compound, and thus may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine. One potential direction is the development of new drugs and agrochemicals based on its structure. Additionally, this compound could be used to study the effects of drug-drug interactions and to develop new strategies for drug delivery. Furthermore, this compound could be used to study the mechanisms of nucleic acid-protein interactions and to develop new strategies for gene therapy. Finally, this compound could be used to study the structure and function of enzymes, and to develop new strategies for enzyme engineering.

Synthesis Methods

4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine can be synthesized using a variety of methods. The most common method is the condensation reaction of piperidine and 4-methyl-6-methoxypyrimidine. This reaction is carried out in the presence of an acid catalyst, typically hydrochloric acid, and generates a mixture of piperidine and this compound. The mixture can be separated by column chromatography, and the pure this compound can be obtained in high yields. Other methods for the synthesis of this compound include the use of microwave-assisted synthesis and the use of organometallic catalysts.

properties

IUPAC Name

4-methyl-6-(piperidin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJVSOLIRALTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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